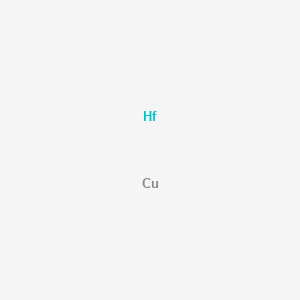
Copper;hafnium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper-hafnium is an intermetallic compound formed by the combination of copper and hafnium. Hafnium is a transition metal known for its high melting point and ability to absorb neutrons, making it valuable in various industrial applications. Copper, on the other hand, is a well-known metal with excellent electrical and thermal conductivity. The combination of these two metals results in a compound with unique properties that are useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of copper-hafnium compounds typically involves high-temperature processes. One common method is the direct reaction of copper and hafnium metals at elevated temperatures. The metals are heated in a vacuum or inert atmosphere to prevent oxidation. The reaction can be represented as:
Cu+Hf→Cu-Hf
Industrial Production Methods: Industrial production of copper-hafnium compounds often involves alloying processes. The metals are melted together in an electric arc furnace or induction furnace. The molten mixture is then cast into molds to form ingots, which can be further processed into desired shapes and sizes.
Analyse Chemischer Reaktionen
Types of Reactions: Copper-hafnium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, hafnium in the compound can react with halogens to form hafnium tetrahalides:
Hf+2Cl2→HfCl4
Common Reagents and Conditions: Common reagents used in reactions with copper-hafnium compounds include halogens (e.g., chlorine, bromine), oxygen, and sulfur. These reactions typically occur at high temperatures to facilitate the formation of the desired products.
Major Products: The major products formed from these reactions include hafnium tetrahalides (e.g., hafnium tetrachloride) and oxides (e.g., hafnium dioxide).
Wissenschaftliche Forschungsanwendungen
Copper-hafnium compounds have a wide range of applications in scientific research and industry:
Chemistry: Used as catalysts in various chemical reactions due to their unique properties.
Biology: Investigated for potential use in biomedical applications, such as imaging and drug delivery.
Medicine: Studied for their potential use in radiation therapy due to hafnium’s ability to absorb neutrons.
Industry: Used in the production of high-temperature alloys and components for aerospace and nuclear reactors.
Wirkmechanismus
The mechanism of action of copper-hafnium compounds depends on their specific application. In catalysis, the compound’s surface properties facilitate the adsorption and activation of reactants. In radiation therapy, hafnium’s neutron absorption properties are utilized to target and destroy cancer cells. The molecular targets and pathways involved vary depending on the specific application and the nature of the compound.
Vergleich Mit ähnlichen Verbindungen
- Copper-zirconium
- Copper-titanium
- Copper-niobium
These compounds share some properties with copper-hafnium but differ in their specific applications and unique characteristics.
Eigenschaften
CAS-Nummer |
210885-30-6 |
|---|---|
Molekularformel |
CuHf |
Molekulargewicht |
242.03 g/mol |
IUPAC-Name |
copper;hafnium |
InChI |
InChI=1S/Cu.Hf |
InChI-Schlüssel |
HDLKRBKBZRWMHV-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Hf] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-](/img/structure/B14235852.png)
![Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane](/img/structure/B14235857.png)

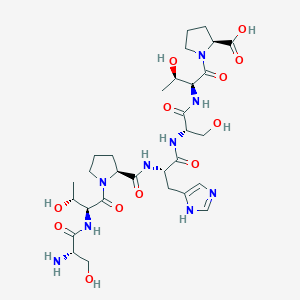
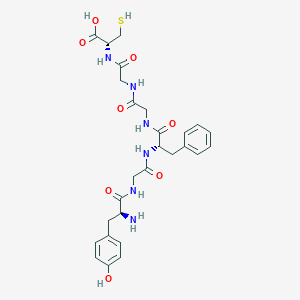

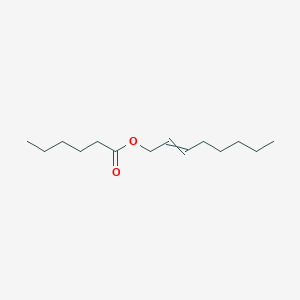
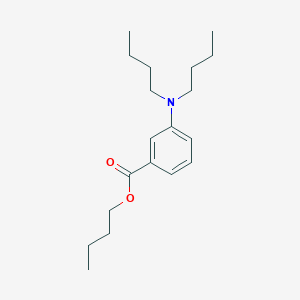

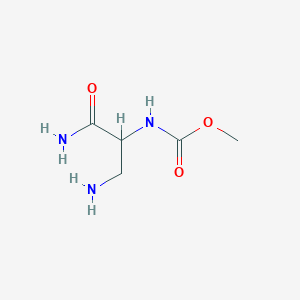
![Trimethyl[(methyltellanyl)ethynyl]silane](/img/structure/B14235908.png)
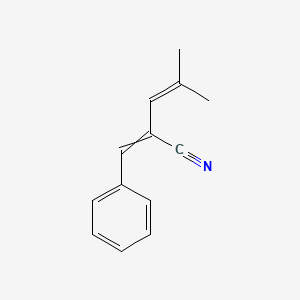
![2',7'-Dibromo-1,6-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14235934.png)

